Tolyl-benzylsulfon
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfonyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-5-6-10-14(12)17(15,16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYFWJNJRKCIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tolyl Benzyl Sulfone Derivatives
Direct Synthetic Routes to Benzyl (B1604629) Sulfones and Tolyl Sulfones
Direct methods for the formation of the sulfone linkage often involve the reaction of a sulfur-based nucleophile with a suitable electrophile. These routes are foundational and widely utilized for their reliability and simplicity.
A primary and well-established method for the synthesis of benzyl and tolyl sulfones is the nucleophilic substitution reaction involving sulfinate salts. researchgate.netrsc.org Sulfinates, being stable and reactive precursors, readily react with benzylic halides or other suitable electrophiles to form the C-S bond of the sulfone. researchgate.netresearchgate.net The general approach involves the reaction of a sodium or lithium salt of a toluenesulfinic acid with a benzyl halide (e.g., benzyl bromide).
The reaction of sodium p-toluenesulfinate with benzyl bromide is a classic example of this methodology. This reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic attack.
A transition-metal-free approach has been described for the synthesis of benzyl sulfones using sodium sulfinates and benzyl ammonium (B1175870) salts. researchgate.net This method relies on the cleavage of the C-N bond in the presence of cesium carbonate (Cs2CO3) at elevated temperatures. researchgate.net
Table 1: Examples of Nucleophilic Displacement with Sulfinates
| Sulfinate Salt | Benzyl Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sodium p-toluenesulfinate | Benzyl bromide | DMSO, 80°C | Benzyl p-tolyl sulfone | High | organic-chemistry.org |
| Sodium benzenesulfinate | Benzyl ammonium iodide | Cs2CO3, DMF, 130°C | Benzyl phenyl sulfone | Moderate to Good | researchgate.net |
Another direct route to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents or the Friedel-Crafts sulfonylation of aromatic compounds. ebsco.comjchemrev.com In the context of tolyl-benzyl sulfones, this can be envisioned through the reaction of a benzyl organometallic species with a toluenesulfonyl chloride or vice-versa.
The Friedel-Crafts sulfonylation of an arene with a sulfonyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl3), is a common method for forming aryl sulfones. jchemrev.com For instance, the reaction of benzene (B151609) with p-toluenesulfonyl chloride in the presence of AlCl3 would yield phenyl p-tolyl sulfone. To obtain a tolyl-benzyl sulfone, a benzyl-substituted aromatic ring could be subjected to sulfonylation, although regioselectivity can be a challenge.
A more direct acylation approach involves the reaction of a Grignard reagent, such as benzylmagnesium bromide, with a sulfonyl chloride like p-toluenesulfonyl chloride. oregonstate.edu This reaction provides a direct route to the desired sulfone.
Table 2: Examples of Acylation Reactions with Acid Chlorides
| Arene/Organometallic | Sulfonyl Chloride | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Benzene | p-Toluenesulfonyl chloride | AlCl3 | Phenyl p-tolyl sulfone | jchemrev.com |
| Benzylmagnesium bromide | p-Toluenesulfonyl chloride | Ether | Benzyl p-tolyl sulfone | oregonstate.edu |
Nucleophilic Displacement Reactions with Sulfinates
Catalytic Approaches in Tolyl-Benzyl Sulfone Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. The development of various catalytic systems has greatly expanded the toolkit for synthesizing sulfones.
Palladium catalysis has emerged as a powerful tool for the formation of C-S bonds. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions provide a versatile route to tolyl-benzyl sulfones, often utilizing sulfinate salts or sulfonyl chlorides as the sulfonylating agent. researchgate.net
One notable method involves the palladium-catalyzed coupling of aryl halides or triflates with sulfinate salts. researchgate.net For example, the reaction of benzyl bromide with sodium p-toluenesulfinate can be catalyzed by a palladium complex, such as one generated in situ from [Pd(η3-C3H5)Cl]2 and a phosphine (B1218219) ligand like DPEphos. organic-chemistry.org This reaction proceeds in high yields. organic-chemistry.org Another approach utilizes sulfonyl hydrazides as a source of the sulfonyl group in palladium-catalyzed reactions with benzyl carbonates. researchgate.net
A three-component synthesis of aryl sulfones has been developed using palladium catalysis with DABSO (a stable sulfur dioxide surrogate), an aryl halide, and an organolithium reagent. nih.gov This convergent approach allows for the synthesis of a broad range of sulfones. nih.gov
Table 3: Examples of Palladium-Catalyzed Sulfonylation
| Coupling Partners | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl carbonate, p-Toluenesulfonyl hydrazide | Pd(dppf)Cl2 | Benzyl p-tolyl sulfone | Good to Excellent | researchgate.net |
| Benzyl carbonate, Sodium p-toluenesulfinate | [Pd(η3-C3H5)Cl]2/DPEphos | Benzyl p-tolyl sulfone | High | organic-chemistry.org |
| 3-Bromoanisole, n-Butyllithium, DABSO | Pd(OAc)2/XPhos | 3-Anisyl n-butyl sulfone | Good | nih.gov |
The development of organocatalytic methods for the enantioselective synthesis of chiral sulfones represents a significant advancement in the field. beilstein-journals.org These methods avoid the use of precious metals and can provide access to enantioenriched sulfones, which are valuable in medicinal chemistry.
While specific examples focusing solely on tolyl-benzyl sulfone are less common, the general principles of organocatalytic enantioselective sulfonylation can be applied. These reactions often involve the activation of a substrate by a chiral organocatalyst, followed by reaction with a sulfonylating agent. For instance, peptide-based catalysts have been employed for the enantioselective desymmetrization of meso-diols via sulfonylation. nih.gov
A photoinduced organocatalytic asymmetric radical sulfonylation has been developed for the synthesis of chiral β-sulfonyl carbonyl compounds. researchgate.net This method utilizes potassium alkyltrifluoroborates, a sulfur dioxide surrogate, and α,β-unsaturated carbonyl compounds in the presence of a chiral organocatalyst under photoirradiation. researchgate.net
Photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of sulfones, enabling reactions to proceed under visible light irradiation at room temperature. researchgate.netacs.orgnih.gov These methods often involve the generation of sulfonyl radicals from various precursors, which then react with suitable coupling partners. researchgate.netnih.gov
One approach involves the photoredox-catalyzed sulfonylation of alkyl iodides with sulfur dioxide and electron-deficient alkenes. researchgate.net Another strategy utilizes the photoredox activation of sulfonyl chlorides or sulfinates. acs.org For instance, a visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has been reported. researchgate.net
A three-component sulfonylation of diaryliodonium salts with DABSO and silyl (B83357) enolates has been achieved using a photoredox catalyst. nih.govrsc.org This reaction proceeds via the formation of an aryl radical, which is trapped by sulfur dioxide to generate a sulfonyl radical intermediate. nih.govrsc.org
Organocatalytic Enantioselective Sulfonylation
Strategies for Derivatization and Functionalization of Tolyl-Benzyl Sulfone Scaffolds
The chemical reactivity of tolyl-benzyl sulfones allows for a wide range of structural modifications. Key strategies include reactions at the α-sulfonyl position and the incorporation of the sulfone moiety into heterocyclic systems, enabling the synthesis of diverse and complex molecules.
The carbon atom situated between the sulfonyl and phenyl groups (the α-sulfonyl position) of tolyl-benzyl sulfone is acidic and can be deprotonated by a strong base to form a stabilized carbanion. uoguelph.caresearchgate.net This carbanion is a potent nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. researchgate.netacs.org
A common procedure involves the use of n-butyllithium (n-BuLi) as the base in an appropriate solvent like tetrahydrofuran (B95107) (THF). acs.org Following deprotonation, the introduction of an alkyl halide leads to the formation of a mono-alkylated tolyl-benzyl sulfone derivative. This process can be repeated with another equivalent of base and an alkyl halide to achieve dialkylation at the same α-sulfonyl position. acs.org
Phase-transfer catalysis (PTC) offers an alternative and often advantageous method for these alkylations. crdeepjournal.org PTC can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, sometimes avoiding the need for strong and sensitive organometallic bases. crdeepjournal.orgptfarm.pl This technique is particularly valuable in industrial settings due to its efficiency and cost-effectiveness. crdeepjournal.orgnih.gov
Table 1: Alkylation and Dialkylation of Tolyl-Benzyl Sulfone Derivatives
| Product | Reagents and Conditions | Reference |
| α-Methyl-o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone | n-BuLi, Methyl iodide | acs.org |
| α-Ethyl-o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone | n-BuLi, Ethyl bromide | acs.org |
| α-Butyl-o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone | n-BuLi, Butyl bromide | acs.org |
| α-Allyl-o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone | n-BuLi, Allyl bromide | acs.org |
| α-Benzyl-o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone | n-BuLi, Benzyl bromide | acs.org |
| α,α-Dialkyl-o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfones | n-BuLi, Alkyl halide (2 equiv.) | acs.org |
The tolyl-benzyl sulfone moiety can be strategically incorporated into various heterocyclic structures, which are prevalent in medicinal chemistry and materials science.
Pyrazoles:
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. acs.org A prominent synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.orgmdpi.com While direct incorporation of a pre-formed tolyl-benzyl sulfone into a pyrazole (B372694) ring is less common, derivatives of tolyl-benzyl sulfone can be utilized as precursors. For instance, a tolyl-benzyl sulfone can be functionalized to introduce a 1,3-dicarbonyl equivalent, which can then be cyclized with a hydrazine. Another approach involves the use of sulfonyl hydrazides in cycloaddition reactions. rsc.org For example, N'-benzylidene tolylsulfonohydrazides have been reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate in a silver-catalyzed reaction to synthesize 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com
Table 2: Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Reagents | Product Type | Reference |
| Hydrazines and 1,3-Diketones | Ethylene glycol | 1,3,5-Substituted pyrazoles | mdpi.com |
| N′-Benzylidene tolylsulfonohydrazides and Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.com |
| Aldehyde hydrazones and Electron-deficient olefins | Iodine | Pyrazole derivatives | nih.gov |
| Sulfonyl hydrazone and Benzyl acrylate (B77674) | Transition-metal-free | Pyrazole derivatives | rsc.org |
Oxazolines:
Oxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The synthesis of oxazolines often involves the cyclization of a β-amino alcohol precursor. google.com A tolyl-benzyl sulfone derivative can be elaborated to contain an acylamino alcohol functionality. Subsequent cyclization, often promoted by reagents like fluoroalkanesulfonyl fluoride (B91410) and an organic base, yields the corresponding oxazoline (B21484) ring system. google.com Another method involves the Friedel-Crafts acylation of aromatic hydrocarbons with 2-aryl-4-alkyl-1,3-oxazol-5(4H)-ones, which can be derived from amino acids and sulfonyl-containing benzoyl chlorides. mdpi.commdpi.com
Table 3: Synthesis of Oxazoline Derivatives
| Precursor | Reagents | Product Type | Reference |
| Acylamino alcohol | Fluoroalkanesulfonyl fluoride, Organic base | Oxazoline | google.com |
| N-Acyl-α-amino acid | Ethyl chloroformate, 4-Methylmorpholine | 1,3-Oxazol-5(4H)-one | mdpi.commdpi.com |
| 2-Aryl-4-alkyl-1,3-oxazol-5(4H)-one and Aromatic hydrocarbon | Aluminum trichloride | N-Aryl-acyl-α-amino ketone | mdpi.commdpi.com |
| N-Aryl-acyl-α-amino ketone | Phosphoryl trichloride | 5-Aryl-2-sulfonylphenyl-4-alkyl-1,3-oxazole | mdpi.com |
Thiazolines:
Thiazolines are five-membered heterocycles similar to oxazolines but contain a sulfur atom instead of oxygen. nih.gov A common synthesis of thiazolines is the condensation of a thioamide with an α-haloketone (the Hantzsch thiazole (B1198619) synthesis can also yield thiazolines as intermediates). nih.govscience.gov Alternatively, a cascade protocol involving the reaction of a thioamide with an α,β-unsaturated ester, such as ethyl 4-bromocrotonate, in a solvent like hexafluoroisopropanol (HFIP), provides an efficient route to thiazoline (B8809763) derivatives. nih.gov Tolyl-benzyl sulfone can be a precursor to the thioamide or the electrophilic component through appropriate functional group transformations.
Table 4: Synthesis of Thiazoline Derivatives
| Reactants | Reagents/Solvent | Product Type | Reference |
| Thioamide and Ethyl 4-bromocrotonate | Hexafluoroisopropanol (HFIP) | Thiazoline | nih.gov |
| Cysteamine/Cysteine and Carboxylic acid derivatives | Condensation conditions | Thiazoline | nih.gov |
| Alkenes and Thioamides | Bromine | Thiazoline | nih.gov |
Mechanistic Investigations of Tolyl Benzyl Sulfone Reactivity
Mechanisms of Nucleophilic Substitution Involving Tolyl Sulfonates as Leaving Groups
The tolyl sulfonate group, often abbreviated as tosylate or OTs, is an outstanding leaving group in nucleophilic substitution reactions. masterorganicchemistry.comwikipedia.org This effectiveness stems from the fact that the tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid, making the anion itself a weak base and highly stable. The stability of the tosylate anion is significantly enhanced by resonance, where the negative charge is delocalized over the three oxygen atoms and the aromatic ring. bartleby.com This delocalization makes the tosylate anion a poor nucleophile and facilitates its departure from the substrate. organic-chemistry.org
Alcohols, which are inherently poor leaving groups because hydroxide (B78521) (OH-) is a strong base, can be readily converted into tolyl sulfonates (tosylates). masterorganicchemistry.comcsbsju.edu This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The base serves to neutralize the HCl byproduct. Importantly, the formation of the tosylate does not alter the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com
Once formed, alkyl tosylates serve as excellent substrates for both S(_N)1 and S(_N)2 nucleophilic substitution reactions, much like alkyl halides. masterorganicchemistry.comsolubilityofthings.com The specific mechanism followed depends on several factors, including the structure of the substrate, the strength of the nucleophile, the solvent, and the temperature. solubilityofthings.com
S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the tosylate group departs. wikipedia.org This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center. organic-chemistry.org Primary and, to a lesser extent, secondary alkyl tosylates predominantly undergo S(_N)2 reactions, especially with strong nucleophiles. solubilityofthings.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org
S(_N)1 Mechanism: This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second step, the nucleophile attacks the planar carbocation. organic-chemistry.org Because the nucleophile can attack from either face of the carbocation, S(_N)1 reactions typically lead to a mixture of retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.com Tertiary alkyl tosylates strongly favor the S(_N)1 pathway due to the increased stability of the tertiary carbocation and steric hindrance that disfavors backside attack. reddit.comreddit.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
The choice between S(_N)1 and S(_N)2 pathways for a given tolyl sulfonate is a key consideration in synthetic planning. The following table summarizes the key factors influencing the reaction mechanism:
| Factor | S N 1 Favored By | S N 2 Favored By |
| Substrate Structure | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
| Solvent | Polar protic | Polar aprotic |
| Leaving Group | Good leaving group (e.g., Tosylate) | Good leaving group (e.g., Tosylate) |
Elimination Reactions and Intermediates
Derivatives of tolyl-benzyl sulfone can serve as precursors for the generation of highly reactive intermediates known as o-quinodimethanes (o-QDMs). acs.org These transient species are valuable in organic synthesis, particularly in the construction of polycyclic systems. sci-hub.ruacs.org One effective method for generating o-QDMs involves a 1,4-elimination reaction from a suitably substituted benzyl (B1604629) sulfone. acs.org
A specific example is the use of o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone. acs.org In this system, treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), induces a 1,4-elimination. acs.org The fluoride ion attacks the silicon atom, leading to the elimination of the trimethylsilyl (B98337) group and the p-tolyl sulfone group, thereby forming the o-quinodimethane intermediate. acs.orgresearchgate.net
The thermal extrusion of sulfur dioxide from cyclic sulfones (sulfolenes) appended to an aromatic ring is another well-established method for generating o-quinodimethanes. sci-hub.ruthieme-connect.com This cheletropic elimination is a powerful strategy for accessing these reactive dienes, which can then be trapped in situ. sci-hub.ruresearchgate.net
The stereochemistry of elimination reactions involving sulfones can be complex and is often dependent on the specific reaction conditions and the nature of the substrate. wikipedia.org In the context of the Julia-Kocienski olefination, a related reaction involving sulfones, the elimination of the sulfone group is a key step. mdpi.com The stereochemical outcome of this reaction is often determined by the initial addition of the metalated sulfone to an aldehyde, as the subsequent elimination steps are typically stereospecific. mdpi.com
For instance, in some variations of the Julia olefination, the syn-adduct leads to the (Z)-alkene, while the anti-adduct yields the (E)-alkene. mdpi.com However, in radical-mediated desulfonylation reactions of vinyl sulfones, a lack of stereospecificity is often observed. nih.gov This is attributed to the cis-trans isomerization of a radical intermediate, which ultimately leads to the formation of the more thermodynamically stable E-isomer, regardless of the starting material's stereochemistry. nih.gov
1,4-Eliminations to o-Quinodimethanes
Pericyclic Reactions and Rearrangements
The o-quinodimethanes generated from tolyl-benzyl sulfone precursors are highly reactive dienes that readily participate in cycloaddition reactions, most notably the Diels-Alder reaction. sci-hub.runih.gov This [4+2] cycloaddition provides a powerful tool for the synthesis of complex polycyclic and atropisomeric compounds. nih.govchemrxiv.orgnih.gov
Once generated in situ, the o-quinodimethane can be trapped by a variety of dienophiles. researchgate.net For example, reaction with dienophiles like acrylonitrile, acrylate (B77674) esters, and alkyl fumarates leads to the formation of 1,1-disubstituted-tetrahydronaphthalenes. acs.org The stereoselectivity of these cycloadditions can provide valuable mechanistic insights. acs.org The Diels-Alder reaction of o-quinodimethanes is a key step in the total synthesis of numerous natural products, including steroids. sci-hub.ru
The scope of dienophiles is broad and includes both electron-rich and electron-deficient alkenes and alkynes. chemrxiv.orgresearchgate.net Even fullerenes have been shown to undergo [4+2] cycloaddition with heteroaromatic analogues of o-quinodimethanes. researchgate.net In some cases, the initially formed cycloadducts can undergo further reactions. For instance, aza-o-quinodimethanes have been shown to participate in [4+3] cycloaddition reactions with C,N-cyclic azomethine imines to afford 1,2,4-triazepine derivatives in high yields. rsc.org
The following table provides examples of dienophiles used in cycloaddition reactions with o-quinodimethanes:
| Dienophile | Product Type |
| N-phenylmaleimide | Bridged azabicycles |
| Acrylonitrile | 1,1-disubstituted-tetrahydronaphthalenes |
| Alkyl acrylates | 1,1-disubstituted-tetrahydronaphthalenes |
| Alkyl fumarates | 1,1-disubstituted-tetrahydronaphthalenes |
| Maleic anhydride | All-cis endo adducts |
| Fullerene (C60) | Heterocycle-linked fullerenes |
| C,N-cyclic azomethine imines | 1,2,4-triazepine derivatives |
In the absence of a suitable trapping agent, o-quinodimethanes can undergo pericyclic rearrangements, most commonly a masterorganicchemistry.commdpi.com-sigmatropic hydrogen shift. researchgate.net This intramolecular rearrangement involves the migration of a hydrogen atom across the π-system of the diene, leading to the formation of a more stable, aromatized product, such as a 1,2-dihydronaphthalene (B1214177) or a styrene (B11656) derivative. acs.orgresearchgate.netrsc.org
A masterorganicchemistry.commdpi.com-sigmatropic hydrogen shift is a thermally allowed, suprafacial process. stereoelectronics.orglibretexts.org The transition state for this reaction can be visualized as the interaction between the HOMO of the diene and the LUMO of the migrating hydrogen's σ-bond. stereoelectronics.org The propensity for this rearrangement to occur depends on the specific structure of the o-quinodimethane and the reaction conditions. For some stable, isolable o-quinodimethanes, the masterorganicchemistry.commdpi.com-sigmatropic hydrogen shift can be slow even at elevated temperatures. rsc.org
Besides hydrogen shifts, other types of sigmatropic rearrangements involving sulfone and sulfoxide (B87167) groups are known, such as the bartleby.comchemrxiv.org-sigmatropic rearrangement of allylic sulfoxides. researchgate.netethz.chacs.org These reactions proceed through a five-membered cyclic transition state and are synthetically useful for creating new stereocenters. While less common for the direct rearrangement of the tolyl-benzyl sulfone framework itself, these related rearrangements highlight the diverse pericyclic reactivity of organosulfur compounds. researchgate.net
Cycloaddition Reactions (e.g., with o-Quinodimethanes)
Radical Pathways in Sulfone Transformations
The transformation of sulfones can proceed through pathways involving high-energy radical intermediates, notably sulfonyl radicals. These species are pivotal in various synthetic methodologies, enabling the formation of new carbon-sulfur and carbon-carbon bonds. The generation of sulfonyl radicals can be achieved from several precursors under different conditions, including thermal or photochemical initiation.
One significant advancement in this area is the use of sulfinyl sulfones as precursors to sulfinyl radicals, a class of S-centered radicals that had been synthetically elusive for decades. researchgate.net Mechanistic studies, combining experimental and theoretical approaches, indicate that reactions involving these precursors can proceed through a sequence of sulfonyl and sulfinyl radical additions. researchgate.net For instance, the sulfinylsulfonation of unsaturated hydrocarbons like alkynes and alkenes demonstrates broad functional group tolerance. researchgate.net The process can be initiated by the homolytic cleavage of the S-S bond in a sulfinyl sulfone, generating both a sulfonyl radical and a sulfinyl radical. The sulfonyl radical typically adds first to the unsaturated bond, followed by the sulfinyl radical.
The reaction of in situ-generated sulfinyl sulfones with various unsaturated hydrocarbons has been explored, yielding a range of disulfurized products. researchgate.net The regioselectivity and stereoselectivity of these additions have been confirmed in some cases by single-crystal X-ray diffraction. researchgate.net
| Unsaturated Hydrocarbon Substrate | Product Type | Yield | Notes |
|---|---|---|---|
| Aryl Alkynes | Vinyl Sulfones | Near-quantitative | Tolerates a wide range of functional groups. |
| 4-Nitrophenylacetylene | Vinyl Sulfones | Moderate | An exception to the generally high yields for aryl alkynes. |
| Aliphatic Alkynes | Vinyl Sulfones | Good | Demonstrates applicability beyond aryl-substituted systems. |
| 1,6-Enynes (Trisubstituted Double Bond) | Six-membered Endocyclic Vinyl Sulfones | Good | Proceeds as a single regioisomer. |
| 1,3-Dienes | 1,4-Addition Products | Up to 6:1 E/Z selectivity | Demonstrates complete regiocontrol. |
| Allenes (1,2-Dienes) | Allylic Sulfones | Moderate-to-good | Shows controlled addition to cumulenic systems. |
Other methods for generating sulfonyl radicals include the reaction of sulfonyl hydrazides with molecular iodine, which proceeds via a sulfonyl iodide intermediate that undergoes homolysis. rsc.org Similarly, photoredox catalysis can be employed to generate alkyl radicals from alkyl iodides, which then react with sulfur dioxide to form alkylsulfonyl radicals. researchgate.net These radicals can be trapped by alkenes to produce alkyl sulfones. researchgate.net
However, it is crucial to experimentally verify the involvement of radical pathways. In some transformations where a radical mechanism might be assumed, it is not the operative pathway. For example, in the N-Iodosuccinimide-facilitated dehydrogenative β-sulfonylation of tertiary cyclic amines, a radical clock experiment showed no opening of a cyclopropyl (B3062369) ring, which suggests the reaction does not proceed via a radical-based mechanism. nih.gov The inhibition of such reactions by radical scavengers like 2,2,6,6-tetramethyl-piperidinyloxy (TEMPO) can sometimes be misleading, as these additives might instead accelerate the decomposition of a key intermediate, such as a sulfonyl iodide. rsc.orgnih.gov
Transition-Metal Mediated Carbon-Sulfur Bond Activation and Transformations
The carbon-sulfur bond in sulfones is typically strong and unreactive, making its activation a significant challenge in synthetic chemistry. Transition-metal catalysis has emerged as a powerful strategy to overcome this inertia, enabling the use of organosulfur compounds as coupling partners in the formation of new carbon-carbon and carbon-heteroatom bonds. kyoto-u.ac.jpdicp.ac.cn These transformations are of great interest as they provide alternatives to more traditional cross-coupling reactions that use organohalides. kyoto-u.ac.jp
The fundamental step in many of these catalytic cycles is the oxidative addition of the C–S bond to a low-valent transition-metal center, such as nickel(0) or palladium(0). dicp.ac.cn This step cleaves the C–S bond and forms an organometal intermediate that can then participate in further reactions like transmetalation and reductive elimination to complete the catalytic cycle. While the direct activation of the highly robust C-S bond in diaryl sulfones is difficult, related and more reactive sulfur compounds like sulfonyl chlorides are often used. kyoto-u.ac.jp Desulfitative cross-coupling reactions of arylsulfonyl chlorides, which involve the extrusion of sulfur dioxide, are well-established. kyoto-u.ac.jp
For example, palladium-catalyzed desulfitative coupling reactions have been extensively studied. Arylsulfonyl chlorides can be coupled with a range of arylmetal reagents. kyoto-u.ac.jp Furthermore, direct C-H arylation has been achieved using this desulfitative process with substrates like furan, pyrrole, and thiophene. kyoto-u.ac.jp
| Coupling Partner | Reaction Type | Catalyst System | Product |
|---|---|---|---|
| Aryl Bromides/Chlorides | Suzuki-Miyaura type | Palladium | Biaryls |
| Terminal Alkynes | Sonogashira-Hagihara type | Palladium/Copper | Aryl Alkynes |
| Copper Cyanide | Cyanation | Palladium/Copper | Aryl Nitriles |
| Furan/Pyrrole/Thiophene | Direct C-H Arylation | Palladium | 2-Aryl-heterocycles |
Nickel catalysts have also proven effective. Studies on the stoichiometric reaction of unsymmetrical phenyl p-tolyl sulfide (B99878) with a nickel(0) complex showed that oxidative addition occurs, albeit reversibly, at both C-S bonds, yielding a mixture of trans-{Ni(Ph)S(p-Tol)2} and trans-[Ni(p-Tol)(SPh)(PEt3)2]. kyoto-u.ac.jp This provides fundamental insight into the C-S activation step that underpins catalytic cycles involving related sulfones.
A notable named reaction in this field is the Liebeskind–Srogl cross-coupling, which originally involved thioesters but has conceptually expanded the use of organosulfur compounds as electrophilic partners in transition-metal catalysis. dicp.ac.cn The development of these methodologies continues to provide new pathways for complex molecule synthesis by transforming a traditionally stable functional group into a versatile reactive handle. nih.gov
Computational Chemistry and Theoretical Modeling of Tolyl Benzyl Sulfone Systems
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating sulfonyl-containing compounds. nih.gov DFT methods are utilized to understand a wide range of properties, including conformational preferences, spectroscopic data (IR and NMR), and electronic characteristics. nih.gov For instance, DFT calculations at the B3LYP level have been used to analyze the radical anions of aromatic sulfones to determine C–S bond fragility. rsc.org
Researchers have employed various DFT functionals, such as ωB97X-D and M06-2X-D3, coupled with different basis sets like 6-31G, Def2-SVP, and ma-def2-SVP, to model these systems accurately. nih.govmdpi.com These calculations can predict molecular geometries, charge distributions, and reaction energies. jstar-research.com For example, a study on the oxidation of sulfones used DFT with a polarized continuum model to understand their stability in electrolytes. acs.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. jstar-research.com
A key aspect of these studies is the ability to model solvent effects, often through implicit solvation models like the SMD model, which allows for a more realistic representation of reaction conditions. mdpi.com The application of these methods has been instrumental in understanding the structure-activity relationships in various sulfone derivatives. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Sulfone Research
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-31+G(d,p) | Analysis of C–S bond cleavage in aromatic sulfones. | rsc.org |
| ωB97X-D | SV, Def2-SVP | Automated reaction path searches. | nih.gov |
| M06-2X-D3 | ma-def2-SVP | Investigation of C–S borylation mechanisms. | mdpi.com |
| B3LYP | 6-31G | Quantum chemical computation of methanone (B1245722) derivatives. |
Mechanistic Elucidation via Computational Studies
Computational studies are a powerful tool for elucidating the mechanisms of reactions involving tolyl-benzyl sulfone systems. By mapping potential energy surfaces and identifying transition states, researchers can gain a detailed understanding of reaction pathways. nih.gov For example, computational methods have been used to investigate the thermal 1,3- and 1,5-sulfonyl migrations in N-allyl-N-propargylarylsulfonamides. researchgate.net
DFT calculations have been employed to explore the mechanism of base-induced cyclization of benzyl (B1604629) 1-alkynyl sulfones, revealing that the reaction is significantly influenced by steric effects. uoguelph.ca In another study, the mechanism of a palladium-catalyzed Suzuki cross-coupling involving trifluoromethylsulfonyl groups was investigated, concluding that the oxidative addition of the metal into the C–S bond is the turnover-limiting step. rsc.org
These computational approaches allow for the investigation of reactive intermediates that may be difficult to observe experimentally. For instance, the formation and fate of radical anions in the electrochemical reduction of aromatic sulfones have been studied theoretically. rsc.org The combination of experimental data with computational modeling provides a comprehensive picture of the reaction mechanism.
Table 2: Examples of Mechanistic Insights from Computational Studies
| Reaction Type | Computational Method | Key Finding | Reference |
| Base-Induced Cyclization | DFT | Steric effects of ortho-substituents are crucial for cyclization efficiency. | uoguelph.ca |
| Suzuki Cross-Coupling | DFT | Oxidative addition of palladium to the C-S bond is the rate-limiting step. | rsc.org |
| Electrochemical Reduction | B3LYP | Bond cleavage does not depend on the presence of electron-withdrawing groups on the phenyl ring. | rsc.org |
| Pummerer-type Reaction | Not Specified | A chiral-anion phase-transfer catalyst can promote asymmetric cyclization. | acs.org |
Prediction of Stereoselectivity and Electronic Effects
Computational chemistry plays a crucial role in predicting and explaining the stereoselectivity of reactions involving chiral sulfone compounds. The stereochemical outcome of reactions involving chiral ortho-sulfinyl benzyl carbanions with aldehydes, for example, is analyzed by considering the steric and electronic effects of substituents. researchgate.net
The electronic properties of substituents on the aromatic rings of tolyl-benzyl sulfones can significantly influence their reactivity. DFT studies have shown that while electronic effects of substituents in the aromatic ring may not be the dominant factor in some cyclization reactions, they can still play a role. uoguelph.ca In the context of dearomatization reactions, the electron-withdrawing nature of the sulfone group is leveraged to facilitate nucleophilic additions. nih.gov
Computational models can predict how electronic effects are amplified upon complexation with Lewis acids, which can alter the stereochemical course of a reaction. windows.net The ability to computationally screen for the effects of different substituents allows for the rational design of stereoselective syntheses. researchgate.net
Conformational Analysis and Molecular Interactions
Conformational analysis is fundamental to understanding the structure and reactivity of flexible molecules like tolyl-benzyl sulfones. lumenlearning.com Computational methods are used to determine the most stable conformations and the energy barriers between them. libretexts.org For ethyl methyl sulfone, a detailed conformational analysis using quantum chemical approaches revealed all stable conformers and their relative populations.
In the solid state, these interactions govern the crystal packing. rsc.org Computational studies can help in understanding these packing arrangements and their relationship to the molecular structure. The interplay between intramolecular and intermolecular forces ultimately defines the preferred three-dimensional structure of tolyl-benzyl sulfone systems.
Table 3: Key Aspects of Conformational Analysis
| Area of Analysis | Computational Approach | Significance | Reference |
| Stable Conformers | Quantum Chemical Calculations | Determines the energetically preferred shapes of the molecule. | |
| Rotational Barriers | Potential Energy Scans | Quantifies the energy required to interconvert between different conformations. | libretexts.org |
| Intermolecular Interactions | Molecular Mechanics/DFT | Explains crystal packing and bulk properties. | researchgate.netrsc.org |
| Molecular Shape | Conformational Analysis | Relates the 3D structure to reactivity and biological function. | lumenlearning.comnih.gov |
Role in Catalysis and Advanced Materials Science
Tolyl-Benzyl Sulfone Derivatives as Ligands in Metal Catalysis
Derivatives of tolyl-benzyl sulfone have been investigated as ligands in transition-metal-catalyzed reactions. The sulfonyl group is strongly electron-withdrawing, which can influence the electronic properties of adjacent moieties and, in turn, the catalytic activity of a metal center to which it is coordinated. sci-hub.st While direct use of tolyl-benzyl sulfone as a ligand is not extensively documented, the broader class of benzylic sulfones has been a subject of significant research in cross-coupling reactions. sci-hub.stnih.gov
Recent studies have focused on the desulfonylative cross-coupling reactions of benzylic sulfone derivatives catalyzed by palladium, nickel, and copper. nih.gov In these reactions, the sulfone group acts as a leaving group, enabling the formation of new carbon-carbon bonds. The reactivity of the sulfone can be tuned by modifying the electronic properties of the aryl groups attached to the sulfur. For instance, introducing electron-withdrawing substituents can enhance the reactivity of the sulfone, facilitating more challenging cross-coupling reactions. nih.gov
Furthermore, chiral sulfoxides, which are closely related to sulfones, have been used as ligands in asymmetric catalysis. For example, chiral cyclopentadienylruthenium sulfoxide (B87167) complexes have been synthesized and used as catalysts for asymmetric redox bicycloisomerization reactions. beilstein-journals.org Specifically, a p-anisyl-substituted sulfoxide complex proved to be an efficient and selective catalyst. beilstein-journals.org While not a tolyl-benzyl sulfone, this highlights the potential of sulfonyl-containing compounds to serve as effective ligands in creating chiral environments for asymmetric transformations. The synthesis of chiral sulfoxides, such as methyl p-tolyl sulfoxide, is a well-established process and these can be used to induce enantioselectivity in metal-catalyzed oxidations. wiley-vch.de
A summary of representative metal-catalyzed reactions involving sulfone derivatives is presented below:
| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |
| Pd(OAc)2/XPhos | α-Arylation | Methyl phenyl sulfone | Mono-benzylic sulfones | sci-hub.st |
| Ni or Fe catalysts | Desulfonative Arylation | N-formyl α-halo-β-phenylsulfonyl tetrahydropyridines | Arylated tetrahydropyridines | rsc.org |
| CuI | Intermolecular Difunctionalization | Styrenes, Thiosulfonates, Arylboronic acids | 2,2-diarylethylsulfones | nsf.gov |
| Chiral Ru-sulfoxide complex | Asymmetric Redox Bicycloisomerization | 1,6- and 1,7-enynes | [3.1.0] and [4.1.0] bicycles | beilstein-journals.org |
Application in Organocatalysis and Asymmetric Catalysis
The sulfone functional group has emerged as a powerful tool in the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. rsc.org The strong electron-withdrawing nature of the sulfonyl group can activate adjacent methylene (B1212753) protons, making them acidic and amenable to deprotonation. This property is exploited in various carbon-carbon bond-forming reactions.
α-Amido sulfones, which can be synthesized from aldehydes, carbamates, and arylsulfinic acids, serve as stable precursors for N-carbamoyl imines, which are otherwise unstable. unibo.it These precursors have been used in a variety of organocatalytic asymmetric Mannich-type reactions to produce optically active amine derivatives. unibo.it Proline and its derivatives, particularly proline sulfonamides, have been successfully employed as organocatalysts in enantioselective aldol (B89426) and Mannich reactions. nih.gov
In the realm of asymmetric catalysis, bifunctional organocatalysts bearing a sulfonamide moiety derived from cinchona alkaloids have been developed. beilstein-journals.org These catalysts have proven effective in promoting asymmetric sulfa-Michael additions of thiols to α,β-unsaturated ketones, yielding products with high enantioselectivity. beilstein-journals.org The resulting β-sulfanyl ketones can be subsequently oxidized to the corresponding sulfones, providing a route to chiral sulfone-containing molecules. beilstein-journals.org The versatility of sulfones is further demonstrated by their ability to act as either nucleophiles or electrophiles depending on the molecular context, which has been leveraged to develop new enantioselective alkylation methodologies. rsc.org
Key applications of sulfone-containing compounds in organocatalysis include:
| Catalyst Type | Reaction | Reactant(s) | Product | Key Feature | Reference |
| Proline Aryl Sulfonamides | Aldol Reaction | Acetone, p-Nitrobenzaldehyde | β-Hydroxy ketone | Enantioselective C-C bond formation | nih.gov |
| Cinchona Alkaloid Sulfonamide | Sulfa-Michael Addition | Naphthalene-1-thiol, Chalcones | β-Sulfanyl ketones | High enantioselectivity (up to 96% ee) | beilstein-journals.org |
| α-Amido Sulfones | Mannich-Type Reaction | α-Amido sulfone, Nucleophile | Optically active amines | Stable imine precursors | unibo.it |
| Proline Sulfonamides | α-Oxidation | Ketones, Nitrosobenzene | α-Oxyaminated ketones | Excellent enantioselectivity | nih.gov |
Design and Synthesis of Stimuli-Responsive Materials
Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as light, temperature, pH, or redox potential. nih.govmdpi.comadvancedsciencenews.commdpi.com The sulfone group can be incorporated into polymeric structures to impart such responsive behaviors.
One strategy involves the redox-triggered transformation of a hydrophobic sulfide (B99878) or sulfone-containing polymer into a more hydrophilic structure. For instance, poly(propylene sulfide) can be oxidized to the more hydrophilic poly(propylene sulfone), leading to the disassembly of nanoparticle drug carriers and the release of their cargo in an oxidative environment, such as that found in certain pathological tissues. nih.govmdpi.com
Although specific research on tolyl-benzyl sulfone in stimuli-responsive materials is not widespread, the principles can be extended. A poly(imino sulfone) has been developed as a stable, high-contrast dual-mode color/fluorescence material for applications in anti-counterfeiting and data encryption. researchgate.net The incorporation of bulky groups like tolyl can prevent chromophore aggregation, which is crucial for maintaining the optical properties of the material. researchgate.net The synthesis of such materials often involves the copolymerization of sulfone-containing monomers with other polymers. researchgate.net The inherent polarity and stability of the sulfone group make it a valuable component in the design of advanced functional materials.
Advanced Analytical Methodologies for Research Characterization of Tolyl Benzyl Sulfone Analogues
High-Resolution Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. For tolyl-benzyl sulfone analogues, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds, including tolyl-benzyl sulfone analogues. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.
In the ¹H NMR spectrum of a representative compound like benzyl (B1604629) p-tolyl sulfone, distinct signals correspond to the different types of protons in the molecule. The methyl protons (–CH₃) of the p-tolyl group typically appear as a sharp singlet in the upfield region, around δ 2.42 ppm. The benzylic methylene (B1212753) protons (–CH₂–) adjacent to the sulfone group are deshielded and resonate as a singlet around δ 4.28 ppm. The aromatic protons on both the benzyl and tolyl rings produce a complex series of multiplets in the downfield region, generally between δ 7.0 and δ 7.6 ppm.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For benzyl p-tolyl sulfone, the methyl carbon of the tolyl group gives a signal at approximately δ 21.6 ppm. The benzylic methylene carbon appears around δ 62.9 ppm. The aromatic carbons resonate in the δ 128–145 ppm range, with quaternary carbons (those without attached protons) often showing lower intensity. The specific chemical shifts can confirm the substitution pattern on the aromatic rings. For instance, in analogues like 3-(m-tolylsulfonyl)pyridine, the positions of the nitrogen atom and the sulfone group significantly alter the chemical shifts of the aromatic carbons and protons, allowing for unambiguous structural assignment. nanomaterchem.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl p-Tolyl Sulfone in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Tolyl –CH₃ | 2.42 (s) | 21.6 |
| Benzyl –CH₂–SO₂ | 4.28 (s) | 62.9 |
| Aromatic C–H/C | 7.09 - 7.50 (m) | 128.2 - 144.9 |
Data sourced from research findings. Note: 's' denotes a singlet, and 'm' denotes a multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For tolyl-benzyl sulfone analogues, the most prominent and diagnostic absorption bands are those associated with the sulfone (–SO₂–) group. cdnsciencepub.com The sulfone functional group is characterized by two strong and distinct stretching vibrations. cdnsciencepub.comresearchgate.net
The asymmetric stretching vibration (νas) of the S=O bonds typically appears in the region of 1350–1300 cm⁻¹. cdnsciencepub.com The corresponding symmetric stretching vibration (νs) is found at a lower frequency, generally in the 1160–1120 cm⁻¹ range. cdnsciencepub.com The presence of these two intense bands is a strong indicator of the sulfone moiety. Other characteristic bands in the IR spectrum of tolyl-benzyl sulfone include C–H stretching vibrations from the aromatic rings and the methyl/methylene groups, and C=C stretching vibrations within the aromatic rings.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Diaryl Sulfones
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric SO₂ Stretch (νas) | 1350 - 1300 | Strong |
| Symmetric SO₂ Stretch (νs) | 1160 - 1120 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C–H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C–H Stretch | 3000 - 2850 | Medium to Weak |
Data compiled from spectroscopic studies on sulfone compounds. cdnsciencepub.com
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a complex mixture. acs.orgasianpubs.org
For a compound like benzyl p-tolyl sulfone (Molecular Weight: 246.33 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 246. The fragmentation of diaryl sulfones under electron ionization (EI) often proceeds through the cleavage of the carbon-sulfur bonds. researchgate.net Key fragmentation pathways for tolyl-benzyl sulfone can lead to the formation of several characteristic ions:
Tropylium ion (m/z 91): A very common and stable fragment resulting from the benzyl group (C₇H₇⁺).
Tolyl fragment (m/z 91): The tolyl group cation (C₇H₇⁺).
Phenylsulfonyl cation (m/z 141): C₆H₅SO₂⁺, from cleavage of the tolyl group.
Tolylsulfonyl cation (m/z 155): CH₃C₆H₄SO₂⁺, from cleavage of the benzyl group.
Sulfur dioxide loss: Rearrangement followed by the loss of SO₂ (64 Da) is another possible pathway.
LC-MS has been effectively used to identify sulfone impurities and metabolites, such as in the analysis of 3,4'-diaminodiphenyl sulfone in industrial samples of the 3,3'-isomer. asianpubs.orgwalshmedicalmedia.com
Table 3: Predicted Key Mass Fragments for Benzyl p-Tolyl Sulfone in EI-MS
| Fragment Ion | Structure/Origin | m/z (Mass/Charge) |
|---|---|---|
| Tropylium / Tolyl | [C₇H₇]⁺ | 91 |
| Tolylsulfonyl | [CH₃C₆H₄SO₂]⁺ | 155 |
Advanced Chromatographic Separations
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of tolyl-benzyl sulfone analogues, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods, offering high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is particularly well-suited for the analysis of aromatic sulfones and their derivatives. cas.cz Reversed-phase HPLC is the most common mode used for these compounds. asianpubs.org
In a typical setup, a C18 (octadecylsilane) column is used as the stationary phase, which separates compounds based on their hydrophobicity. asianpubs.orgcas.cz The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. asianpubs.org By adjusting the ratio of the organic solvent (gradient or isocratic elution), the retention times of the sulfone analogues can be optimized for effective separation. walshmedicalmedia.com For instance, an effective separation of various diaminodiphenyl sulfone isomers was achieved using a C18 column with a methanol-water (40/60, v/v) mobile phase. asianpubs.org Detection is commonly performed using a UV detector, as the aromatic rings in tolyl-benzyl sulfone provide strong chromophores, with detection wavelengths typically set between 250 and 260 nm. asianpubs.orgwalshmedicalmedia.com For enhanced retention of aromatic sulfones, stationary phases capable of π-π interactions, such as biphenyl (B1667301) columns, have also been shown to be highly effective. chromatographyonline.com
Table 4: Typical RP-HPLC Conditions for Aromatic Sulfone Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or Biphenyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Data compiled from established HPLC methods for sulfone analysis. asianpubs.orgwalshmedicalmedia.comcas.cz
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Many diaryl sulfones, including diphenyl sulfone, exhibit high thermal stability, making them suitable for GC analysis. acs.orgacs.org The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. acs.org
In GC analysis of tolyl-benzyl sulfone analogues, the sample is vaporized in a heated injector and separated on a capillary column. The choice of column is critical; non-polar or medium-polarity columns, such as those with a 5% phenyl methyl polysiloxane stationary phase (e.g., HP-5MS or DB-5), are commonly used. acs.org A temperature program, where the column oven temperature is gradually increased, is employed to elute compounds with different boiling points at different times. For example, a program might start at a lower temperature and ramp up to over 300°C to ensure the elution of high-boiling sulfones. acs.org The high thermal stability of some sulfones allows for the use of high final oven temperatures without significant on-column degradation. acs.org
Table 5: Example Gas Chromatography (GC) Parameters for Sulfone Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 75 °C (hold 5 min), then ramp 20 °C/min to 325 °C (hold 5 min) |
| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Parameters adapted from a GC-MS method for the analysis of thermally stable sulfones. acs.org
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool for the qualitative analysis of tolyl-benzyl sulfone analogues. umich.edu It is primarily used to monitor the progress of chemical reactions, assess the purity of a compound, and determine appropriate solvent systems for larger-scale purification by column chromatography. umich.eduacs.org The technique operates on the principle of differential partitioning of components in a mixture between a solid stationary phase (an adsorbent coated on a plate) and a liquid mobile phase (an eluent). libretexts.org
In a typical application, a solution of a tolyl-benzyl sulfone derivative is spotted onto a TLC plate, commonly coated with silica (B1680970) gel, a polar adsorbent. umich.edu The plate is then placed in a chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, it carries the spotted compounds with it. umich.edu Separation occurs based on polarity; less polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. Visualization of the separated spots is often achieved under UV light, typically at 254 nm, especially for aromatic compounds like tolyl-benzyl sulfone analogues. acs.org
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more powerful form of TLC that offers higher resolution, greater sensitivity, and improved reproducibility. researchgate.netresearchgate.net It utilizes plates with smaller and more uniform adsorbent particles (e.g., silica gel with particle sizes of 4-8 µm), which leads to more efficient separations. researchgate.net HPTLC is particularly valuable for the quantitative analysis of complex mixtures and can provide more precise data on the purity of tolyl-benzyl sulfone analogues. researchgate.netnih.gov The improved performance allows for the separation of closely related analogues that may not be resolved by standard TLC. researchgate.net
The selection of the mobile phase is critical for achieving effective separation. For tolyl-benzyl sulfone analogues, mixtures of a non-polar solvent like n-hexane or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) are commonly employed. acs.org The ratio of these solvents is optimized to achieve Rf values ideally between 0.2 and 0.8 for the compounds of interest.
| Compound | Structure | Mobile Phase (n-Hexane:Ethyl Acetate) | Retention Factor (Rf) | Comments |
|---|---|---|---|---|
| Benzyl p-tolyl sulfide (B99878) (Starting Material) | 8:2 | 0.85 | Less polar starting material, travels further up the plate. | |
| Benzyl p-tolyl sulfone (Product) | 8:2 | 0.40 | More polar sulfone product, shows stronger interaction with the silica gel. |
X-ray Diffraction for Solid-State Structure Determination
While chromatographic techniques confirm purity and provide preliminary identification, single-crystal X-ray diffraction (SC-XRD) offers unambiguous proof of a molecule's constitution and three-dimensional structure in the solid state. grafiati.com This powerful technique is the gold standard for determining the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry of crystalline compounds, including tolyl-benzyl sulfone analogues. nih.govnih.gov
The method involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the crystal's atoms diffract this beam, creating a unique, three-dimensional pattern of reflections. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule and from it, a definitive model of the molecular structure. nih.gov
For tolyl-benzyl sulfone analogues, SC-XRD analysis is invaluable for:
Absolute Structure Confirmation: It provides unequivocal evidence of the connectivity of atoms, confirming that the desired molecule has been synthesized.
Stereochemical Assignment: In cases where chiral centers are present, SC-XRD can determine the absolute stereochemistry.
Conformational Analysis: The technique reveals the preferred conformation of the molecule in the crystalline state, including the dihedral angles between the aromatic rings and the geometry around the sulfonyl group. nih.govnih.gov
The data obtained from an SC-XRD experiment is extensive, providing a wealth of structural information. Key parameters are typically reported in a standardized format, as shown in the table below for a representative benzylsulfonyl compound. nih.gov This data allows for the precise and verifiable documentation of the compound's solid-state structure.
| Parameter | Value |
|---|---|
| Compound Name | 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline |
| Chemical Formula | C16H17NO2S |
| Formula Weight (g/mol) | 287.36 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.5690 (5) |
| b (Å) | 6.7128 (2) |
| c (Å) | 16.8317 (6) |
| β (°) | 110.243 (1) |
| Volume (Å3) | 1438.44 (9) |
| Z | 4 |
Crystallographic data for a representative benzylsulfonyl analogue, 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline. Data sourced from reference nih.gov.
Environmental Chemistry Research Pertaining to Sulfone Compounds
Degradation Pathways and Environmental Fate Modeling
Understanding how sulfone compounds break down in the environment is crucial for assessing their persistence and long-term impact. Degradation can occur through abiotic processes, such as photolysis (breakdown by light), and biotic processes, primarily microbial biodegradation.
Degradation Pathways Research on the degradation of sulfone-containing compounds points to several potential pathways.
Photodegradation : The photolysis of benzylic sulfonyl compounds is known to proceed via the cleavage of the sulfur-benzylic carbon bond, forming benzyl (B1604629) and sulfonyl radicals. cdnsciencepub.com This process can be a route for the breakdown of compounds like Tolyl-benzylsulfon in sunlit surface waters. The presence of other substances in the water can influence this process. For instance, carbonate radicals (*CO3-), which are formed in sunlit natural waters, can accelerate the degradation of sulfur-containing compounds. nih.gov The proposed mechanism involves the oxidation of the sulfur atom to form a sulfoxide (B87167), which can be further oxidized to the corresponding sulfone. nih.gov Studies on the pesticide fenthion (B1672539) have shown that its photodegradation in the presence of fruit waxes also leads to the formation of fenthion sulfoxide and, to a lesser extent, fenthion sulfone. unesp.br
Biodegradation : While some sulfones are not readily biodegradable, certain microorganisms are capable of breaking them down. researchgate.net The photocatalytic degradation of sulfonamides, a related class of compounds, has been shown to produce various products through pathways like hydroxylation of the aromatic rings, hydrolysis of amide bonds, and elimination of the sulfone group. nih.gov This suggests that similar microbial or photocatalytic pathways could potentially degrade this compound.
Environmental Fate Modeling Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. mdpi.com These models integrate a chemical's properties with environmental characteristics to simulate its transport and transformation.
Several types of fate models exist, ranging from simple screening-level models to complex, high-resolution models. frontiersin.org A notable example is the HydroFATE model, which has been used to predict the global distribution of the antibiotic sulfamethoxazole (B1682508) in river systems. copernicus.orgresearchgate.netcopernicus.orgegu.euhydrosheds.org This model calculates emissions based on population density and per capita consumption, accounts for removal in wastewater treatment plants, and simulates transport and decay in rivers and lakes. copernicus.orgresearchgate.net The model predicted that over 400,000 km of rivers worldwide could have sulfamethoxazole concentrations that pose an environmental risk. copernicus.orgresearchgate.net
To develop a similar fate model for this compound, key data would be required, as outlined in the table below.
| Parameter Category | Specific Data Needed for Modeling | Relevance to Fate Modeling |
|---|---|---|
| Physicochemical Properties | Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow) | Determines how the compound distributes between water, air, soil, and sediment. |
| Degradation Rates | Biodegradation half-life (aerobic/anaerobic), Photolysis rate, Hydrolysis rate | Quantifies the persistence of the compound in different environmental compartments. |
| Source and Emission | Production volumes, Use patterns, Release rates from industrial facilities | Defines the amount of the compound entering the environment. |
| Environmental Characteristics | River flow rates, Water temperature, pH, Sediment properties | Influences transport, transformation, and partitioning processes in the model. acs.org |
Currently, the lack of specific experimental data for this compound hinders the development of a dedicated environmental fate model.
Analytical Method Development for Environmental Monitoring of Sulfone Pollutants
Accurate and sensitive analytical methods are essential for detecting and quantifying sulfone pollutants at the low concentrations typically found in the environment. brcgs.comgbif.orgemcr-journal.org Modern analytical chemistry offers a range of powerful techniques for this purpose.
The primary methods for analyzing trace organic contaminants, including sulfones, involve chromatography coupled with mass spectrometry. tandfonline.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a widely used technique for non-volatile and polar compounds. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) separates the compounds in a sample, which are then detected and identified by a mass spectrometer. ciac.jl.cnnih.gov Tandem mass spectrometry (MS/MS) provides higher selectivity and sensitivity, making it suitable for complex matrices like wastewater or sediment. ciac.jl.cnepa.gov For example, LC-MS/MS has been successfully used to determine fipronil (B1672679) and its sulfone metabolite in surface waters and aldicarb (B1662136) and its sulfoxide and sulfone metabolites in water. ciac.jl.cnnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for volatile and semi-volatile compounds. Samples are vaporized and separated in a gas chromatograph before detection by a mass spectrometer. GC-MS has been used for the environmental monitoring of various organic pollutants, such as benzene (B151609) and toluene (B28343) in air. nih.gov An integrated method using GC with electron-capture detection (GC-ECD) was developed for analyzing polychlorinated aryl methyl sulfones in biological tissues. nih.gov
Sample preparation is a critical step before instrumental analysis. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate analytes from water samples, removing interfering substances from the matrix. nih.govnih.gov For example, a method for determining benzotriazoles (which include tolyl-derivatives) in water used polyethersulfone (PES) as an SPE sorbent followed by LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). nih.gov
The table below summarizes key analytical techniques applicable to the monitoring of sulfone pollutants.
| Analytical Technique | Abbreviation | Typical Application | Key Advantages | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Volatile and semi-volatile organic compounds. | High resolution, well-established libraries for identification. | mdpi.comnih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Polar, non-volatile compounds like pharmaceuticals and pesticides. | High sensitivity and selectivity, suitable for complex matrices. | tandfonline.comciac.jl.cnnih.govepa.gov |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-QTOF-MS | Screening for unknown contaminants and confirmation of known ones. | Provides accurate mass measurements for high-confidence identification. | nih.gov |
| Solid-Phase Extraction | SPE | Sample pre-concentration and clean-up from water samples. | Improves detection limits and reduces matrix interference. | nih.govnih.gov |
These advanced methods provide the necessary sensitivity and selectivity to detect and quantify this compound and other sulfone compounds, should they be included in environmental monitoring programs.
Q & A
Q. What steps ensure experimental reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Publish detailed protocols with exact equipment models (e.g., rotary evaporator settings), raw spectral data, and batch-specific impurity profiles. Collaborate via platforms like Zenodo to share datasets and participate in inter-lab validation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
